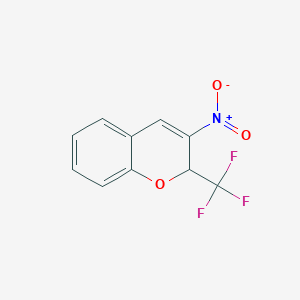

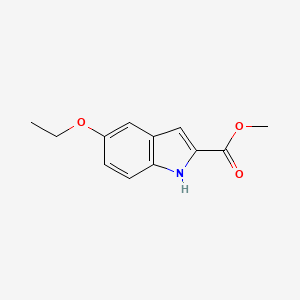

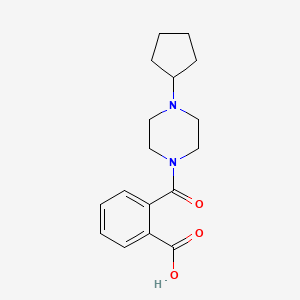

3-nitro-2-(trifluoromethyl)-2H-chromene

Übersicht

Beschreibung

3-Nitro-2-(trifluoromethyl)-2H-chromenes are an important class of organic compounds. They have been intensively studied in recent years due to their availability, high reactivity, and the common occurrence of many derivatives of chromene and chromane (3,4-dihydro-2H-1-benzopyran) in plants . They show promise as pesticides and potential drug molecules .

Synthesis Analysis

A method has been proposed for the synthesis of 3-nitro-2-(trifluoromethyl)-2H-chromenes by tandem condensation of salicylic aldehydes with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene in the presence of triethylamine . The reactions of 3-nitro-2-trifluoromethyl-and 3-nitro-2-trichloromethyl-2H-chromenes with thiols and aromatic amines proceed via the nucleophilic addition type to the activated double bond to form 2,3,4-trisubstituted chromanes in high yields .Molecular Structure Analysis

The structure of the obtained products from the synthesis of 3-nitro-2-(trifluoromethyl)-2H-chromenes was confirmed by X-ray structural analysis .Chemical Reactions Analysis

The example of 3-nitro-2-(trifluoromethyl)-2H-chromene was used to demonstrate conjugated addition reactions with enamines, nitromethane, and aniline, which are characteristic for this class of compounds . The reaction of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromene (6l), in which the double bond is shielded by two bulky substituents, with ethyl diazoacetate (7) required 12 h, forming the target product 8l in 75% yield .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

3-Nitro-2-(trifluoromethyl)-2H-chromene has been utilized in various chemical syntheses and reactions. For instance, a method for synthesizing this compound by tandem condensation of salicylic aldehydes with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene was proposed, highlighting its potential for producing conjugated addition reactions with enamines, nitromethane, and aniline (Barkov et al., 2016). Additionally, its ability to undergo heterodiene cycloaddition to produce novel cyclic nitronates was demonstrated (Korotaev et al., 2010).

Synthesis of Cytotoxic Compounds

This compound has also been used in the synthesis of cytotoxic compounds. A study synthesized a series of these compounds, showing promise as precursors for fused heterocyclic systems, with several demonstrating pronounced activity against human tumor cell lines (Baryshnikova et al., 2014).

Stereochemistry and Structural Analysis

Research has been conducted on the stereochemistry and structural analysis of derivatives of this compound. For example, reactions of these compounds with thiols and aromatic amines led to the formation of 2,3,4-trisubstituted chromanes, with their stereoisomeric compositions determined by various spectroscopy techniques (Korotaev et al., 2006).

Synthesis of Dibenzo[b,d]pyrans

Functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans were synthesized through a domino reaction with 3-nitro-2-(trifluoromethyl)-2H-chromenes. This process highlighted a rare [1,5] sigmatropic shift of the nitro group, showcasing the compound's versatility in organic synthesis (Korotaev et al., 2013).

Wirkmechanismus

Target of Action

It’s known that 3-nitro-2h-chromenes, a class of compounds to which our compound belongs, exhibit high biological activity . They are often used as precursors for the preparation of condensed chromene and chromane derivatives .

Mode of Action

The mode of action of 3-nitro-2-(trifluoromethyl)-2H-chromene involves its interaction with various biochemical entities. For instance, it has been demonstrated to undergo conjugated addition reactions with enamines, nitromethane, and aniline . These reactions are characteristic for this class of compounds and may contribute to its biological activity.

Biochemical Pathways

For example, it can be transformed into 3-amino-2-trifluoromethylchromanes, which are promising precursors for the synthesis of fused heterocyclic systems .

Result of Action

Cytotoxicity assays have revealed the pronounced activity of several 2-nitro-2-trifluoromethyl-2h-chromenes, a related class of compounds, against human tumor cell lines . This suggests that our compound may also exhibit similar cytotoxic effects.

Action Environment

It’s worth noting that the reactivity and stereoselectivity of similar compounds can be influenced by the presence of certain substituents and the conditions under which reactions occur .

Zukünftige Richtungen

Due to the presence of a β-nitrostyrene fragment in the molecule, 3-nitro-2H-chromenes exhibit high biological activity and are widely used as precursors for the preparation of condensed chromene and chromane derivatives . Thus, 3-nitro-2-trifluoromethyl-2H-chromene (TIM-38) and 6-bromo-3-nitro-2-trifluoromethyl-2H-chromene (1) have proven themselves as inhibitors of the P2Y6 receptor due to the ability to react with cysteine fragments in proteins via the Michael addition and are promising anti-inflammatory drugs . This suggests that there is potential for future research and development in this area.

Eigenschaften

IUPAC Name |

3-nitro-2-(trifluoromethyl)-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3/c11-10(12,13)9-7(14(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTJUOYBNMSGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(O2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Fluoro-phenyl)-2,5-dioxo-imidazolidin-4-YL]-propionic acid](/img/structure/B3164177.png)

![4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B3164216.png)

![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)